![molecular formula C11H16BrN3O4S B2868067 Propyl 2-amino-3-[(2-bromopyridin-4-yl)sulfonylamino]propanoate CAS No. 2361644-50-8](/img/structure/B2868067.png)
Propyl 2-amino-3-[(2-bromopyridin-4-yl)sulfonylamino]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Propyl 2-amino-3-[(2-bromopyridin-4-yl)sulfonylamino]propanoate, also known as BAY-678, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of sulfonylureas, which are known for their ability to modulate ion channels and receptors in the body.
Scientific Research Applications
Glycoconjugate Chemistry
In the realm of glycoconjugate chemistry, derivatives similar to Propyl 2-amino-3-[(2-bromopyridin-4-yl)sulfonylamino]propanoate are utilized for the synthesis of neoglycolipids, neoglycoproteins, and neoglycoparticles. These compounds are prepared via reactions involving glycosides and alkyl thiols, leading to bis-sulfide glycolipids and spacer arm sugars. Such derivatives are pivotal for developing artificial glycoproteins and glycoparticles, which have applications in biomedical research and drug delivery systems (Magnusson et al., 1990).
Antimicrobial Agents
Another area of application is in the synthesis of heterocyclic compounds bearing a sulfamoyl moiety, aimed at producing antimicrobial agents. These compounds are synthesized via reactions involving cyanoacetamide and various derivatives, leading to the formation of thiazole, pyridone, and chromene derivatives. Such research underscores the importance of sulfonamide moieties in developing new antimicrobial agents with promising in vitro antibacterial and antifungal activities (Darwish et al., 2014).
Surfactant Formulations
In the field of material science, amino sulfonate amphoteric surfactants are studied for their interfacial and micellization behavior, especially in binary mixtures with cationic surfactants. These studies are crucial for designing surfactant formulations with desired properties for various industrial and pharmaceutical applications. The findings help understand the mechanism of short chain alcohols on the micellization behavior of binary surfactant mixtures (Sheng et al., 2021).
Drug Metabolism
Furthermore, the application of biocatalysis in drug metabolism highlights the preparation of mammalian metabolites of biaryl-bis-sulfonamide compounds using microorganisms. This approach supports the full structure characterization of drug metabolites, underscoring the relevance of sulfonamide derivatives in medicinal chemistry and pharmacology (Zmijewski et al., 2006).
properties
IUPAC Name |
propyl 2-amino-3-[(2-bromopyridin-4-yl)sulfonylamino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3O4S/c1-2-5-19-11(16)9(13)7-15-20(17,18)8-3-4-14-10(12)6-8/h3-4,6,9,15H,2,5,7,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVOFSCXXCBFDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C(CNS(=O)(=O)C1=CC(=NC=C1)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl 2-amino-3-[(2-bromopyridin-4-yl)sulfonylamino]propanoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.